![molecular formula C16H23BrN2O2 B1342459 Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate CAS No. 460094-85-3](/img/structure/B1342459.png)
Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23BrN2O2 . It is used as a building block in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was obtained as a colorless solid with a melting point of 102 °C .Scientific Research Applications
Synthesis of Novel Organic Compounds
“Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate” may serve as a useful building block or intermediate in the synthesis of several novel organic compounds. Similar derivatives of piperazine have been utilized to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide range of applications in medicinal chemistry and drug development due to their diverse biological activities .
Precursor to Biologically Active Natural Products
Although not directly mentioned for the specific compound , tert-butyl piperazine derivatives have been synthesized as potential precursors to biologically active natural products. For example, tert-butyl indole derivatives have been used as precursors for compounds like Indiacen A and Indiacen B, which are natural products with biological significance .
Intermediate in Pharmaceutical Synthesis
Compounds similar to “Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate” have been used as key intermediates in the synthesis of pharmaceuticals. For instance, tert-butyl piperidine derivatives have been synthesized as key intermediates for drugs like Vandetanib, which is used in cancer treatment .
Availability and Research
The compound “tert-Butyl 4-(4-Bromobenzyl)piperazine-1-carboxylate” is available for purchase and is likely used in research and development within the chemical industry. This suggests that the 2-bromobenzyl analogue could also be used in similar research applications .
Mechanism of Action
Target of Action
Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to be involved in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, which are important factors influencing the bioavailability of a compound .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Safety and Hazards
Future Directions
Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
properties
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUACFRAYQYRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609631 | |
Record name | tert-Butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate | |
CAS RN |
460094-85-3 | |
Record name | tert-Butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.